molecular formula C18H16N2O6S B2867651 methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate CAS No. 899757-38-1

methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate

Cat. No.: B2867651
CAS No.: 899757-38-1
M. Wt: 388.39
InChI Key: DYUDXEKCFJCGQC-UHFFFAOYSA-N
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Description

Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate is a complex organic compound that belongs to the class of isothiazolinones. These compounds are known for their diverse applications, particularly in the field of biocides due to their antimicrobial properties

Scientific Research Applications

Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate has several scientific research applications:

Mechanism of Action

Target of Action

It is known that isothiazolinones, a class of compounds to which this molecule belongs, exhibit bacteriostatic and fungiostatic activity . This suggests that the compound likely targets key enzymes or proteins in bacteria and fungi, disrupting their normal function.

Mode of Action

Isothiazolinones are known to interact with their targets, leading to the inhibition of essential biological processes . This interaction and the resulting changes at the molecular level contribute to the compound’s bacteriostatic and fungiostatic properties.

Biochemical Pathways

Given its antimicrobial and antifungal properties, it can be inferred that the compound interferes with pathways crucial for the survival and proliferation of bacteria and fungi .

Pharmacokinetics

The molecular weight of the compound, which is 197211 , might influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its antimicrobial and antifungal properties. By interacting with its targets, the compound disrupts essential biological processes in bacteria and fungi, inhibiting their growth and proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, isothiazolinones are known to be strong sensitizers, producing skin irritations and allergies . Therefore, the use of this compound is restricted by EU legislation due to potential ecotoxicological hazards . The compound’s stability might also be affected by environmental conditions such as temperature and pH.

Safety and Hazards

Isothiazolinones have some undesirable effects . They are known to cause contact allergy and allergic contact dermatitis in consumers . Methylisothiazolinone, at 100 ppm (0.01%) in cosmetic products, is causing contact allergy and allergic contact dermatitis in the consumer .

Future Directions

Due to the allergenic and cytotoxic properties of isothiazolinones, there has been some concern over their use . A report released by the European Scientific Committee on Cosmetic Products and Non-food Products Intended for Consumers (SCCNFP) in 2003 concluded that insufficient information was available to allow for an adequate risk assessment analysis of MIT .

Preparation Methods

The synthesis of methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate typically involves multiple steps. One common method starts with the preparation of the benzo[d]isothiazol-2(3H)-one core. This can be achieved by reacting N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2) to form an intermediate, which then undergoes nucleophilic displacement to yield the desired isothiazolinone . The final step involves esterification and amidation reactions to introduce the methyl ester and propanamido groups, respectively.

Chemical Reactions Analysis

Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate can be compared with other isothiazolinone derivatives, such as:

The uniqueness of methyl 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzoate lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other isothiazolinone derivatives.

Properties

IUPAC Name

methyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-26-18(23)12-6-8-13(9-7-12)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)27(20,24)25/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUDXEKCFJCGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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